5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 3-methylphenyl group and a 1-naphthylmethyleneamino group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution with 3-Methylphenyl Group:
Formation of the Naphthylmethyleneamino Group: The final step involves the condensation of the triazole derivative with 1-naphthaldehyde to form the naphthylmethyleneamino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The naphthylmethyleneamino group can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
- N-methyl-N-(3-methylphenyl)-N’-(1-naphthyl)urea
Uniqueness
5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a thiol group, a triazole ring, and a naphthylmethyleneamino group makes it a versatile compound for various applications.
Properties
CAS No. |
478255-59-3 |
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Molecular Formula |
C20H16N4S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4S/c1-14-6-4-9-16(12-14)19-22-23-20(25)24(19)21-13-17-10-5-8-15-7-2-3-11-18(15)17/h2-13H,1H3,(H,23,25)/b21-13+ |
InChI Key |
GBBRDAYSUNIHIG-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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